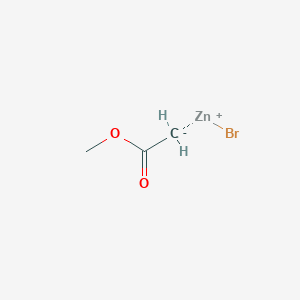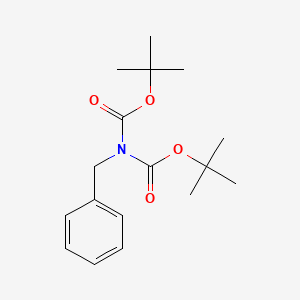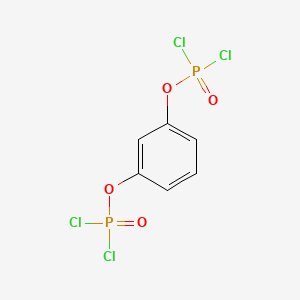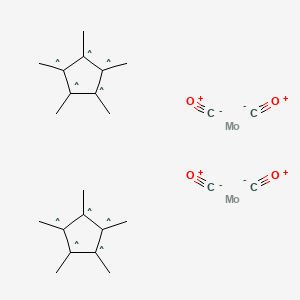
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the chemical formula ([(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is typically synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
[ \text{Mo}(\text{CO})_6 + 2 (\text{CH}_3)_5\text{C}_5\text{H} \rightarrow [(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2 + 4 \text{CO} ]
The reaction is typically conducted at elevated temperatures to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and elevated temperatures.
Major Products
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: Various molybdenum complexes with different ligands.
Scientific Research Applications
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as thin films and nanomaterials.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme mimics and bioinorganic chemistry
Mechanism of Action
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various substrates. The carbonyl ligands can be displaced by other ligands, allowing the molybdenum center to participate in catalytic cycles. The compound’s unique structure enables it to interact with specific molecular targets and pathways, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)molybdenum dihydride
- Bis(isopropylcyclopentadienyl)molybdenum dihydride
- Propylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more resistant to decomposition and allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
CAS No. |
12132-04-6 |
|---|---|
Molecular Formula |
C24H30Mo2O4+4 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
InChI Key |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


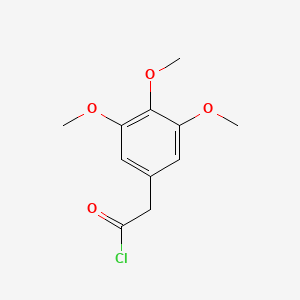

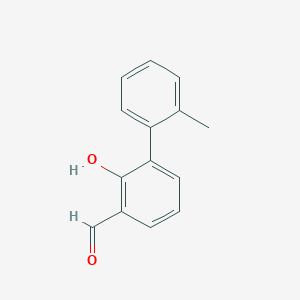

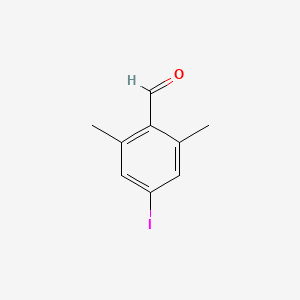
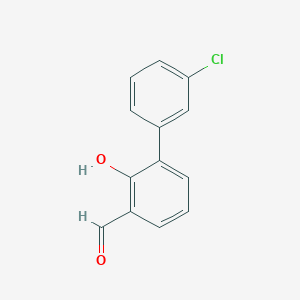
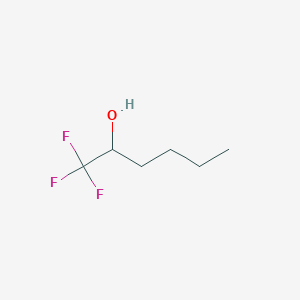
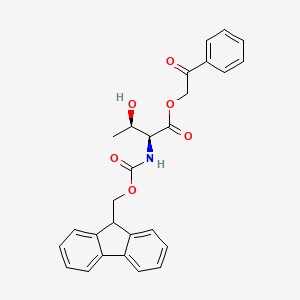
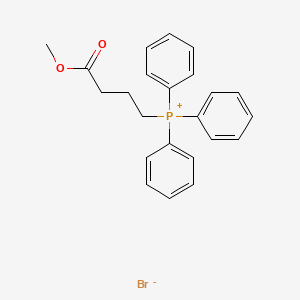
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

